

Theoretical Insights into the Stability of Formaldehyde Hydrazone: A Technical Guide

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Compound of Interest

Compound Name: *Formaldehyde hydrazone*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical studies on the stability of **formaldehyde hydrazone**. By summarizing key quantitative data, detailing experimental and computational protocols, and visualizing complex reaction pathways, this document aims to be a valuable resource for professionals in the fields of chemistry, biochemistry, and drug development. Understanding the stability of the hydrazone moiety is critical for the design of novel therapeutics, bioconjugation strategies, and analytical reagents.

Introduction to Formaldehyde Hydrazone Stability

Formaldehyde hydrazone ($\text{CH}_2\text{N}_2\text{H}_2$), the simplest hydrazone, serves as a fundamental model for understanding the chemical properties of this important class of organic compounds. Its stability is a key determinant in various chemical and biological processes. Theoretical studies, employing a range of computational chemistry methods, have provided significant insights into the geometric, thermodynamic, and kinetic factors governing its stability. These studies are crucial for predicting the behavior of more complex hydrazone-containing molecules in diverse environments.

Hydrazones are characterized by a carbon-nitrogen double bond (C=N) adjacent to a nitrogen-nitrogen single bond (N-N). The stability of this linkage is influenced by electronic effects, steric hindrance, and environmental factors such as pH. Theoretical calculations have been instrumental in elucidating reaction mechanisms, determining the energetics of different pathways, and predicting the structures of intermediates and transition states.

Quantitative Data on Formaldehyde Hydrazone Stability

Computational studies have yielded a wealth of quantitative data that characterizes the stability of **formaldehyde hydrazone** and its derivatives. This information is crucial for comparing the reactivity of different hydrazones and for parameterizing molecular models.

Molecular Geometry

The geometry of the hydrazone group is a key indicator of its electronic structure and stability. Theoretical calculations provide precise bond lengths and angles that are often in good agreement with experimental data.

Parameter	Calculated Value (Å)	Computational Method	Reference
C=N Bond Length	1.27	ωB97X-D/6-311G(d,p)	[1]
N-N Bond Length	1.36	ωB97X-D/6-311G(d,p)	[1]

Thermodynamic and Kinetic Data

The thermodynamic and kinetic stability of **formaldehyde hydrazone** has been investigated through calculations of reaction energies, activation barriers, and rate constants for various reactions.

Parameter	Value	Units	Computational Method	Reaction/Process	Reference
Enthalpy of Formation (ΔfH^0)	~60	kcal/mol	Benson-like analysis	Formation of formaldehyde hydrazone	[1]
Reaction Exothermicity	5.6	kcal/mol	CCSD(T)/aug-cc-pvtz// ω B97X-D/6-311G(d,p)	$1 + {}^1O_2 \rightarrow$ singlet diradical 2	[1]
Activation Energy	16	kcal/mol	CCSD(T)//DF-T	[2+2] pathway via diradicals	[1]
Rate Coefficient (k)	$\sim 2 \times 10^{-11}$	cm^3 $molecule^{-1}$ s^{-1}	Hybrid density functional calculations	Adduct formation with protonated hydrazine	[2] [3]

Experimental and Computational Protocols

Reproducibility is a cornerstone of scientific research. This section details the methodologies employed in the theoretical and experimental studies of **formaldehyde hydrazone** stability.

Computational Protocols

DFT is a widely used method for studying the electronic structure and properties of molecules.

- Software: Gaussian 09[\[4\]](#)[\[5\]](#)
- Functional: B3LYP (Becke's three-parameter hybrid exchange-correlation functional)[\[4\]](#)[\[5\]](#) or ω B97X-D[\[1\]](#)
- Basis Set: 6-311++G(d,p)[\[4\]](#), 6-31G(d,p)[\[5\]](#), or 6-311G(d,p)[\[1\]](#)
- Methodology:

- The initial geometry of the molecule is built or obtained from experimental data (e.g., X-ray crystallography).
- Geometry optimization is performed to find the lowest energy structure.
- Vibrational frequency calculations are carried out to confirm that the optimized structure corresponds to a minimum on the potential energy surface (no imaginary frequencies).[5]
- Further calculations, such as transition state searches (e.g., for reaction mechanisms) or the calculation of thermodynamic properties, are then performed.

Coupled cluster methods are highly accurate for calculating the energies of small to medium-sized molecules.

- Methodology: Single-point energy calculations are often performed using the CCSD(T) method with a large basis set (e.g., aug-cc-pvtz) on geometries previously optimized at a lower level of theory, such as DFT. This is known as a CCSD(T)//DFT approach.[1]

Experimental Protocols

This protocol describes the general procedure for synthesizing hydrazones.[6]

- Materials:
 - Hydrazine derivative (e.g., hydrazine, phenylhydrazine)
 - Carbonyl compound (e.g., formaldehyde)
 - Solvent (e.g., ethanol, methanol)
 - Acid catalyst (optional, e.g., acetic acid)
- Procedure:
 - Dissolve the carbonyl compound in the chosen solvent.
 - Add a stoichiometric amount of the hydrazine derivative. A catalytic amount of acid can be added to speed up the reaction.[6]

- Stir the mixture at room temperature or under reflux.
- Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
- Upon completion, isolate the product by filtration if it precipitates, or by removing the solvent under reduced pressure.
- Purify the hydrazone by recrystallization or column chromatography.
- Characterize the final product using techniques such as NMR, mass spectrometry, and IR spectroscopy.[\[6\]](#)

This protocol allows for the kinetic analysis of hydrazone hydrolysis.[\[6\]](#)[\[7\]](#)

- Materials:

- Purified hydrazone
- Deuterated buffers at various pD values
- Deuterated trapping agent (e.g., deuterated formaldehyde) to prevent the reverse reaction.
[\[7\]](#)

- Procedure:

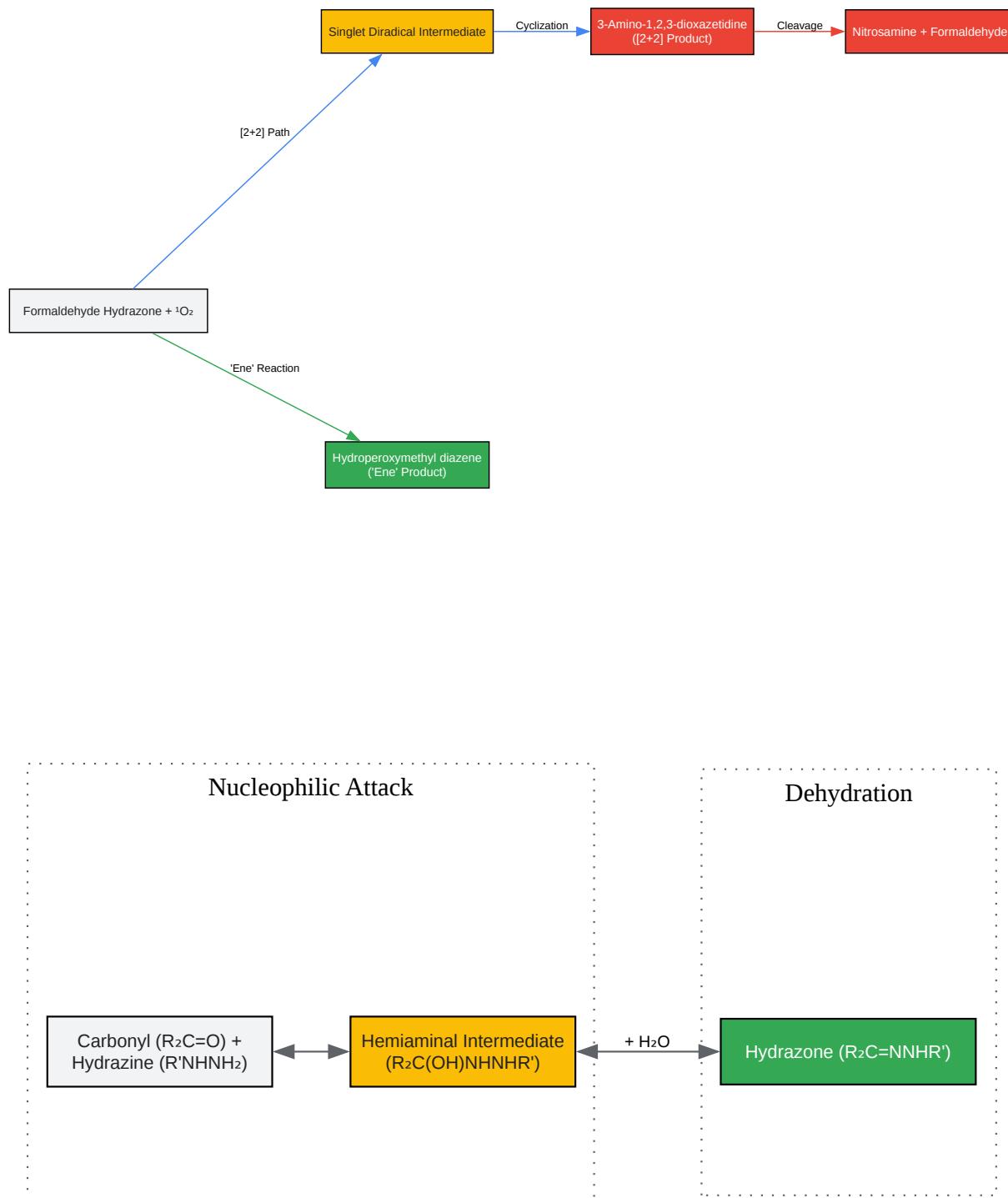
- In an NMR tube, combine the deuterated buffer and a stock solution of the trapping agent (a 10-fold molar excess is recommended).[\[7\]](#)
- Initiate the hydrolysis by adding a known concentration of the hydrazone stock solution.
- Immediately acquire a ^1H NMR spectrum ($t=0$).
- Continue to acquire spectra at regular intervals.
- The rate of disappearance of the hydrazone signal and the appearance of the corresponding aldehyde or ketone signal are used to calculate the first-order rate constant (k) for hydrolysis.[\[6\]](#)

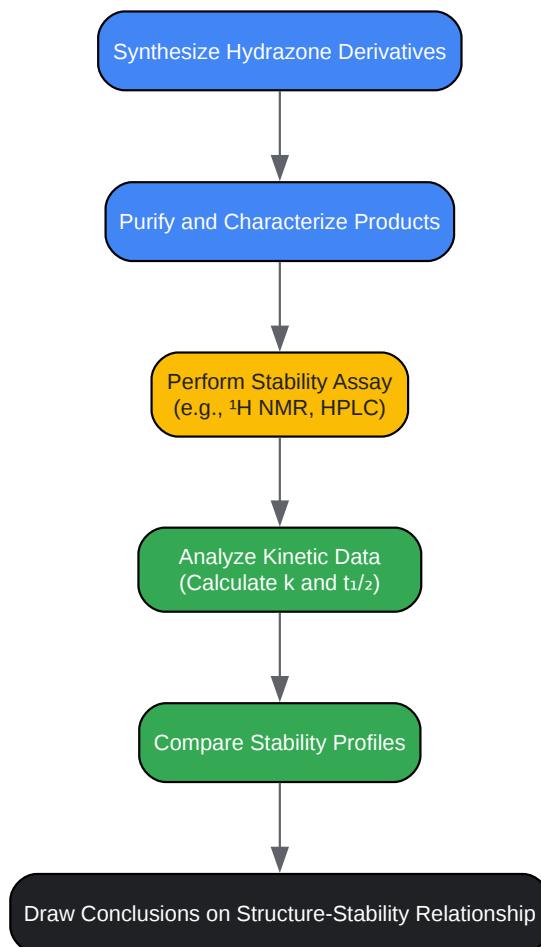
Visualizing Reaction Pathways and Workflows

Diagrams are powerful tools for understanding complex chemical processes. The following visualizations, created using the DOT language, illustrate key reaction pathways and experimental workflows related to **formaldehyde hydrazone** stability.

Reaction of Formaldehyde Hydrazone with Singlet Oxygen

Theoretical studies have elucidated several potential pathways for the reaction of **formaldehyde hydrazone** with singlet oxygen (${}^1\text{O}_2$), which is relevant to nitrosamine formation.^[1]





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